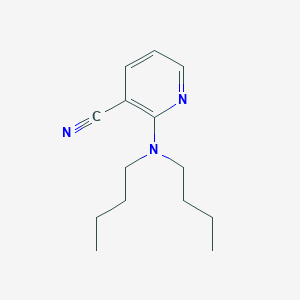

2-(Dibutylamino)pyridine-3-carbonitrile

Description

BenchChem offers high-quality 2-(Dibutylamino)pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dibutylamino)pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H21N3 |

|---|---|

Molecular Weight |

231.34 g/mol |

IUPAC Name |

2-(dibutylamino)pyridine-3-carbonitrile |

InChI |

InChI=1S/C14H21N3/c1-3-5-10-17(11-6-4-2)14-13(12-15)8-7-9-16-14/h7-9H,3-6,10-11H2,1-2H3 |

InChI Key |

XWGFIGWRKBKZLW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C1=C(C=CC=N1)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis pathway for 2-(Dibutylamino)pyridine-3-carbonitrile

An In-Depth Technical Guide to the Synthesis of 2-(Dibutylamino)pyridine-3-carbonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the primary synthesis pathway for 2-(Dibutylamino)pyridine-3-carbonitrile, a key intermediate in the development of novel chemical entities. Designed for researchers, chemists, and professionals in drug development, this document elucidates the underlying chemical principles, provides a detailed experimental protocol, and offers insights into the critical parameters governing the reaction's success.

Introduction and Strategic Importance

Substituted pyridine-3-carbonitriles are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] The presence of the cyano group and the pyridine ring offers multiple points for further chemical modification, making them versatile scaffolds. The introduction of a dialkylamino group, such as dibutylamino, at the 2-position can significantly modulate the molecule's electronic properties, solubility, and biological activity. This guide focuses on the most efficient and industrially scalable method for preparing 2-(Dibutylamino)pyridine-3-carbonitrile: the direct nucleophilic aromatic substitution (SNAr) of a 2-halopyridine precursor.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The primary route to 2-(Dibutylamino)pyridine-3-carbonitrile is via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This reaction is particularly effective for pyridine rings bearing electron-withdrawing groups and a suitable leaving group.

Mechanistic Principles

The pyridine ring is inherently electron-deficient compared to benzene, which facilitates nucleophilic attack. This effect is most pronounced at the C-2 and C-4 positions, which are ortho and para to the ring nitrogen.[3] The presence of a strong electron-withdrawing group, such as a nitrile (-CN) at the C-3 position, further activates the C-2 position towards nucleophilic attack by stabilizing the negatively charged intermediate.

The SNAr mechanism proceeds in two main steps:

-

Addition of the Nucleophile: The nucleophile (dibutylamine) attacks the electron-deficient C-2 carbon, which bears the leaving group (typically a halogen). This step disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][4] The negative charge is delocalized across the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization.[3]

-

Elimination of the Leaving Group: Aromaticity is restored as the leaving group (e.g., chloride) is expelled, yielding the final substituted product.

The overall reaction is: 2-Chloropyridine-3-carbonitrile + Dibutylamine → 2-(Dibutylamino)pyridine-3-carbonitrile + HCl

Sources

An In-depth Technical Guide to Bioactive 2-Aminopyridine Scaffolds

Introduction

The 2-aminopyridine scaffold is a cornerstone of modern medicinal chemistry, serving as a privileged pharmacophore in a multitude of therapeutic agents.[1][2][3] This simple, low molecular weight heterocyclic moiety is deceptively versatile, offering a unique combination of hydrogen bonding capabilities, rigidity, and synthetic tractability.[3] Its presence in numerous clinically approved drugs is a testament to its ability to favorably interact with a wide array of biological targets, ranging from kinases and enzymes to ion channels and receptors.[2][4] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the 2-aminopyridine core. We will delve into its synthesis, elucidate its role in key biological pathways, and provide practical, field-proven experimental protocols.

I. Physicochemical Properties and Structural Rationale

The efficacy of the 2-aminopyridine scaffold in drug design is not accidental; it stems from its intrinsic electronic and structural features. The exocyclic amino group at the C2 position, adjacent to the ring nitrogen, creates a unique electronic environment. This arrangement allows the 2-aminopyridine moiety to act as a versatile hydrogen bond donor and acceptor, a critical feature for binding to the hinge region of many kinases.[5] Furthermore, the aromatic pyridine ring provides a rigid scaffold that can be readily functionalized, allowing for the precise positioning of substituents to optimize potency, selectivity, and pharmacokinetic properties.

II. Synthesis of the 2-Aminopyridine Core

The construction of the 2-aminopyridine scaffold can be achieved through various synthetic strategies, from classical methods to modern transition-metal-catalyzed reactions. The choice of method often depends on the desired substitution pattern and the scale of the synthesis.

A. Classical and Modern Synthetic Approaches

Historically, the Chichibabin reaction, involving the amination of pyridine with sodium amide, was a primary method for producing 2-aminopyridine. However, its harsh conditions limit its applicability to robust substrates. More contemporary and versatile methods have largely superseded it.

The most prevalent modern approach involves the nucleophilic substitution of a leaving group, typically a halogen, at the 2-position of the pyridine ring with an amine.[6][7] These reactions are often facilitated by transition metal catalysts, such as palladium or copper, in what are known as Buchwald-Hartwig aminations.[7] These methods offer broad substrate scope and milder reaction conditions.[7] Additionally, multicomponent reactions (MCRs) have emerged as an efficient strategy for the one-pot synthesis of highly substituted 2-aminopyridine derivatives from simple precursors like enaminones and malononitrile.[8][9]

Other notable methods include:

-

Oxidative amination of nitropyridines.[6]

-

Microwave-assisted solvent-free amination of halopyridines.[6]

-

Annulation reactions , such as the [5C + 1N] annulation of 2,4-pentadienenitriles with hydroxylamine.[10]

B. General Synthetic Workflow

The path from a synthetic concept to a biologically active 2-aminopyridine derivative follows a logical progression. The diagram below illustrates a typical workflow in a drug discovery context.

Caption: High-level workflow from synthesis to biological evaluation.

III. Key Biological Activities and Mechanisms of Action

The 2-aminopyridine scaffold is a privileged structure found in molecules targeting a vast range of diseases, including cancer, neurological disorders, and infectious diseases.[1][2][4]

A. Kinase Inhibition

Perhaps the most prominent role of the 2-aminopyridine moiety is in the design of kinase inhibitors.[5] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. The 2-aminopyridine core is adept at forming key hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases, acting as an anchor for the inhibitor.[5]

Case Study: Pexidartinib (Turalio™) Pexidartinib is an FDA-approved inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a tyrosine kinase crucial for the survival of macrophages.[11] It is built upon a 2-amino-5-bromopyridine starting material.[11] The 2-aminopyridine portion of the molecule forms critical interactions within the ATP binding site of CSF1R, leading to potent and selective inhibition.

The diagram below illustrates the general mechanism of a 2-aminopyridine-based kinase inhibitor.

Caption: Mechanism of ATP-competitive kinase inhibition.

B. Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Selective inhibitors of nNOS are sought after for treating various neurological disorders. The 2-aminopyridine scaffold has been instrumental in developing potent and selective nNOS inhibitors.[12] In this context, the 2-aminopyridine "head" of the molecule forms crucial interactions with glutamate residues (specifically Glu-597 in human nNOS) at the active site.[12]

C. Other Therapeutic Areas

The versatility of the 2-aminopyridine scaffold extends to numerous other biological activities:

-

Antimicrobial: Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[8][13]

-

Anti-inflammatory: Drugs like Piroxicam and Tenoxicam contain a 2-aminopyridine residue.[2][4]

-

Antiviral: Delavirdine, an anti-HIV drug, incorporates this scaffold.[2][4]

-

Biofilm Modulation: Certain 2-aminopyrimidine derivatives, a closely related scaffold, can inhibit the formation of bacterial biofilms, particularly in Gram-positive strains like MRSA.[14]

Quantitative Biological Activity Data

The following table summarizes the activity of representative 2-aminopyridine derivatives across different therapeutic areas.

| Compound Class | Target/Organism | Activity Metric | Value | Reference |

| Pyrido[2,3-d]pyrimidine | EGFR (MCF-7 cells) | IC₅₀ | 3.98 µM | [1] |

| 2-amino-3-cyanopyridine | S. aureus | MIC | 0.039 µg/mL | [8] |

| 2-aminopyridine derivative | Checkpoint Kinase 2 (CHK2) | IC₅₀ | Potent nM range | [15] |

| 2-aminopyridine derivative | CDK8 | IC₅₀ | 46 nM | [16] |

| 2-aminopyrimidine amide | MRSA Biofilm Formation | IC₅₀ | 72 µM | [14] |

IV. Experimental Protocols

To ensure the trustworthiness and reproducibility of research, detailed methodologies are paramount. Below are representative protocols for the synthesis and biological evaluation of 2-aminopyridine derivatives.

A. Protocol: Synthesis of a Substituted 2-Aminopyridine via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed amination of a 2-halopyridine.

Materials:

-

2-Chloropyridine derivative (1.0 mmol)

-

Amine (1.2 mmol)

-

Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol)

-

Xantphos (ligand) (0.04 mmol)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol)

-

Anhydrous Toluene (5 mL)

Procedure:

-

To an oven-dried Schlenk flask, add Pd₂(dba)₃, Xantphos, and NaOtBu under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add the 2-chloropyridine derivative and the amine to the flask.

-

Add anhydrous toluene via syringe.

-

Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.

-

Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-aminopyridine derivative.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

B. Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a target kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific peptide substrate

-

ATP (Adenosine triphosphate)

-

Test compound (2-aminopyridine derivative) dissolved in DMSO

-

Kinase assay buffer (e.g., containing MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™, Promega)

-

384-well plates

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.

-

In a 384-well plate, add the kinase, the peptide substrate, and the appropriate volume of the diluted test compound. Include positive (no inhibitor) and negative (no kinase) controls.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km value for the specific kinase.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and detect the kinase activity. For the ADP-Glo™ assay, this involves adding a reagent that depletes the remaining ATP, followed by a second reagent that converts the generated ADP into a luminescent signal.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the positive control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

V. Future Directions and Outlook

The 2-aminopyridine scaffold remains a fertile ground for drug discovery. Future research will likely focus on several key areas:

-

Enhanced Selectivity: Designing inhibitors that can distinguish between highly similar kinase isoforms remains a significant challenge. Novel substitution patterns on the 2-aminopyridine core will be explored to achieve greater selectivity and reduce off-target effects.

-

Covalent Inhibition: The development of covalent inhibitors, which form a permanent bond with their target, is a growing trend. The 2-aminopyridine scaffold can be functionalized with reactive groups to create targeted covalent inhibitors.

-

Dual-Target Inhibitors: There is increasing interest in designing single molecules that can inhibit two distinct targets, such as the dual CDK/HDAC inhibitors currently under investigation.[17] The 2-aminopyridine scaffold is well-suited as a core for building such multi-target agents.[17]

-

Novel Biological Space: While well-established in oncology and neurology, the application of 2-aminopyridine chemistry to other areas, such as metabolic and rare diseases, will continue to expand.

References

- A simple synthesis of aminopyridines: use of amides as amine source. (n.d.). SciELO.

-

A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

- Synthesis method of 2-amino pyridine compounds. (n.d.). Google Patents.

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

-

Some bioactive molecules containing the 2-aminopyridine. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Table 2 Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

2-aminopyridine – a classic and trendy pharmacophore. (2025). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). ACS Publications. Retrieved February 13, 2026, from [Link]

-

2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

-

2-Aminopyridine – an unsung hero in drug discovery. (n.d.). RSC Publishing. Retrieved February 13, 2026, from [Link]

-

2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

-

Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2. (2010). PubMed. Retrieved February 13, 2026, from [Link]

-

Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). ACS Publications. Retrieved February 13, 2026, from [Link]

-

2-aminopyridine – a classic and trendy pharmacophore. (2017). ijpbs.net. Retrieved February 13, 2026, from [Link]

-

Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. (2022). ACS Publications. Retrieved February 13, 2026, from [Link]

-

Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2. (n.d.). Semantic Scholar. Retrieved February 13, 2026, from [Link]

-

Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. (2025). MDPI. Retrieved February 13, 2026, from [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). MDPI. Retrieved February 13, 2026, from [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

-

Pyridine-containing antibiotics approved by the FDA during the last decade. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. ijpbs.net [ijpbs.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scielo.br [scielo.br]

- 7. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

Methodological & Application

Catalytic Conditions for Multicomponent Synthesis of 2-Aminopyridines: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Significance of 2-Aminopyridines

The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry and drug discovery, appearing in a wide array of pharmacologically active compounds.[1][2][3][4] These nitrogen-containing heterocycles exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[5][6] Consequently, the development of efficient and versatile synthetic methodologies for accessing polysubstituted 2-aminopyridines is of paramount importance to the pharmaceutical and agrochemical industries.

Multicomponent reactions (MCRs) have emerged as a powerful and atom-economical strategy for the synthesis of complex molecular architectures from simple, readily available starting materials in a single synthetic operation.[7][8] This approach offers significant advantages over traditional multi-step syntheses, including reduced reaction times, lower costs, and minimized waste generation.[9] This application note provides a comprehensive overview of the catalytic conditions for the multicomponent synthesis of 2-aminopyridines, with a focus on practical, field-proven protocols and the underlying mechanistic principles.

Theoretical Framework: Mechanistic Insights into 2-Aminopyridine Formation via MCRs

The multicomponent synthesis of 2-aminopyridines typically involves the condensation of a ketone or enaminone, an active methylene compound (such as malononitrile), an aldehyde, and an amine source. The reaction proceeds through a cascade of interconnected equilibria, and the choice of catalyst plays a crucial role in directing the reaction pathway towards the desired product.

A commonly accepted mechanism for the four-component synthesis of 2-amino-3-cyanopyridines is initiated by a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the ketone enolate. Subsequent cyclization and aromatization steps, often facilitated by a catalyst, lead to the formation of the pyridine ring.

In an alternative three-component approach utilizing enaminones, the reaction is proposed to begin with a Michael-type addition of the enaminone to malononitrile.[9] This is followed by condensation with a primary amine, intramolecular cyclization, and a final aromatization step to yield the 2-aminopyridine product.[9][10]

Caption: Generalized workflow for the multicomponent synthesis of 2-aminopyridines.

Catalytic Systems: A Comparative Analysis

A variety of catalytic systems have been successfully employed for the multicomponent synthesis of 2-aminopyridines, ranging from metal-based catalysts to organocatalysts and even catalyst-free conditions under specific circumstances. The choice of catalyst can significantly impact reaction efficiency, substrate scope, and reaction conditions.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Metal Catalysts | Copper nanoparticles on charcoal (Cu/C)[5][6], FeCl2[11], Pd-based catalysts[12] | High efficiency, good yields, potential for recyclability (heterogeneous catalysts).[5][6] | Potential for metal contamination in the final product, cost of precious metals. |

| Basic Mesoporous Materials | Si-MCM-41[13] | Green and efficient, high yields, short reaction times, solvent-free conditions.[13] | Catalyst preparation can be complex. |

| Organocatalysts | 4-(Dimethylamino)pyridine (DMAP)[13] | Metal-free, mild reaction conditions. | May require higher catalyst loading compared to metal catalysts. |

| Catalyst-Free | Solvent-free, thermal or microwave irradiation[1][3][4][7][10][14] | Environmentally friendly, simple procedure, avoids catalyst-related issues.[1] | Often requires elevated temperatures or microwave assistance, may not be suitable for all substrates.[10][14] |

Experimental Protocols

Protocol 1: Copper-Catalyzed Four-Component Synthesis of 2-Amino-3-cyanopyridines

This protocol is adapted from a procedure utilizing heterogeneous and recyclable copper nanoparticles on charcoal (Cu/C) as the catalyst.[5][6]

Materials:

-

Ketone (e.g., acetophenone) (1.0 mmol)

-

Aldehyde (e.g., benzaldehyde) (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Ammonium acetate (1.2 mmol)

-

Copper nanoparticles on charcoal (Cu/C) (2 mol%)

-

Ethanol (5 mL)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

Procedure:

-

To a 25 mL round-bottom flask, add the ketone (1.0 mmol), aldehyde (1.0 mmol), malononitrile (1.0 mmol), ammonium acetate (1.2 mmol), and Cu/C catalyst (2 mol%).

-

Add ethanol (5 mL) to the flask.

-

Attach a reflux condenser and place the flask in a preheated oil bath.

-

Stir the reaction mixture at reflux temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to recover the catalyst. The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.[5][6]

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-amino-3-cyanopyridine derivative.

Causality: The Cu/C catalyst facilitates the various condensation and cyclization steps, leading to high yields of the desired product under relatively mild conditions. The heterogeneous nature of the catalyst allows for easy recovery and reuse, making the process more sustainable.[5][6]

Protocol 2: Catalyst-Free, Solvent-Free Three-Component Synthesis of 2-Aminopyridines

This protocol is based on a green and efficient method that avoids the use of any catalyst or solvent.[10]

Materials:

-

Enaminone (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Primary amine (e.g., benzylamine) (1.0 mmol)

-

Screw-capped vial

-

Heating block or oil bath

Procedure:

-

In a screw-capped vial, combine the enaminone (1.0 mmol), malononitrile (1.0 mmol), and the primary amine (1.0 mmol).

-

Seal the vial and place it in a preheated heating block or oil bath at a predetermined optimal temperature (e.g., 80 °C).[4]

-

Heat the mixture for the optimized reaction time, monitoring the progress by TLC.

-

After the reaction is complete, cool the vial to room temperature.

-

The resulting solid product is typically washed with a suitable solvent, such as diethyl ether, to remove any unreacted starting materials.

-

The product can be further purified by recrystallization if necessary.

Causality: The absence of a solvent and catalyst simplifies the workup procedure and reduces environmental impact. The thermal energy provided is sufficient to drive the reaction to completion, demonstrating a highly efficient and clean synthetic route.[10]

Caption: A generalized experimental workflow for the synthesis of 2-aminopyridines.

Conclusion and Future Outlook

The multicomponent synthesis of 2-aminopyridines represents a highly efficient and versatile strategy for accessing this important class of heterocyclic compounds. The choice of catalytic conditions, ranging from heterogeneous metal catalysts to catalyst-free approaches, allows for the tailoring of the synthetic route to specific substrates and desired outcomes. The protocols outlined in this application note provide a practical starting point for researchers in the field. Future research will likely focus on the development of even more sustainable and selective catalytic systems, including biocatalysis, to further enhance the green credentials of these important transformations.[15]

References

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. [Link]

-

Four-component synthesis of 2-aminopyridines. ResearchGate. [Link]

-

Scheme 4: Proposed reaction mechanism for the synthesis of 2-aminopyridines II 1-4. ResearchGate. [Link]

-

An efficient and chemoselective synthesis of N-substituted 2-aminopyridines via a microwave-assisted multicomponent reaction. PubMed. [Link]

-

A rapid synthesis of highly functionalized 2-pyridones and 2-aminopyridines via a microwave-assisted multicomponent reaction. Journal of Materials and Environmental Science. [Link]

-

Recent Advancements in Multicomponent Reactions of Substituted 2- Aminopyridines Synthesis: A Decade Review. CiteDrive. [Link]

-

Tandem reactions of 2-aminopyridines. Royal Society of Chemistry. [Link]

-

Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. MDPI. [Link]

-

Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Morressier. [Link]

-

(PDF) Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. ResearchGate. [Link]

-

Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines†. Semantic Scholar. [Link]

-

A mild, catalyst-free synthesis of 2-aminopyridines. PMC. [Link]

-

A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. SciELO. [Link]

-

A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles. SciSpace. [Link]

-

Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. [Link]

-

Efficient multicomponent synthesis of 2-aminopyridines catalysed by basic mesoporous materials. ResearchGate. [Link]

-

Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. [Link]

-

(PDF) A new route for the synthesis of 2-aminopyridines. ResearchGate. [Link]

-

Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. PMC. [Link]

-

Bio-catalysis in Multicomponent Reactions. Encyclopedia.pub. [Link]

-

[PDF] A mild, catalyst-free synthesis of 2-aminopyridines. | Semantic Scholar. Semantic Scholar. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine <i>N</i>-oxides via 2-pyridylpyridinium salts [morressier.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. scielo.br [scielo.br]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. citedrive.com [citedrive.com]

- 9. jmaterenvironsci.com [jmaterenvironsci.com]

- 10. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. An efficient and chemoselective synthesis of N-substituted 2-aminopyridines via a microwave-assisted multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Dibutylamino)pyridine-3-carbonitrile

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(Dibutylamino)pyridine-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this valuable synthetic intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions based on a solid mechanistic understanding.

The synthesis of 2-(Dibutylamino)pyridine-3-carbonitrile is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is favored due to the electron-deficient nature of the pyridine ring, which is further activated by the electron-withdrawing nitrile group (-CN).[1][2] The reaction involves the displacement of a leaving group (typically a halide) at the C-2 position by dibutylamine.

Understanding the Core Mechanism: Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The SNAr reaction on a pyridine derivative proceeds through a two-step addition-elimination mechanism. The key to the reaction's success at the C-2 (and C-4) position lies in the ability of the ring nitrogen to stabilize the negatively charged intermediate, known as a Meisenheimer complex.[1][3][4]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of dibutylamine attacks the electron-deficient C-2 carbon of the 2-halopyridine-3-carbonitrile. This step is typically the rate-determining step of the reaction.[3][4]

-

Formation of the Meisenheimer Intermediate: This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate. The negative charge is delocalized over the ring and, crucially, onto the electronegative ring nitrogen atom, which provides significant stabilization.[3][4]

-

Elimination of the Leaving Group: Aromaticity is restored as the leaving group (e.g., Cl⁻ or F⁻) is expelled, yielding the final 2-(Dibutylamino)pyridine-3-carbonitrile product.

Sources

Technical Support Center: 2-Aminopyridine-3-carbonitrile Synthesis

Subject: Troubleshooting Impurity Profiles & Reaction Failures

Ticket ID: AP-CN-SYNTH-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Mechanism Overview

The synthesis of 2-aminopyridine-3-carbonitrile (also known as 2-amino-3-cyanopyridine) is a cornerstone in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents. The industry-standard approach is a One-Pot Multicomponent Reaction (MCR) involving four key reagents:

-

Aldehyde (Aromatic or Aliphatic)[1]

-

Ketone (or Enaminone)

-

Malononitrile (Active Methylene Source)

-

Ammonium Acetate (Nitrogen Source)

While operationally simple, this reaction relies on a delicate cascade of Knoevenagel condensation, Michael addition, Cyclization, and Oxidative Aromatization. Failure at any specific node in this cascade results in distinct, predictable byproducts.

The Reaction Cascade & Failure Points (Visualization)

The following diagram maps the standard reaction pathway against the "Exit Ramps" where common byproducts are formed.

Caption: Figure 1. Reaction cascade for 2-aminopyridine-3-carbonitrile synthesis. Red nodes indicate critical failure points leading to impurities.

Diagnostic Guide: Identify Your Impurity

Use this table to match your analytical data (LC-MS, NMR, Appearance) with the specific byproduct.

| Symptom / Observation | Analytical Signature | Diagnosis (Impurity) | Root Cause |

| Yellow/Orange Solid persists; low yield of target. | MS: [M+H] matches Aldehyde + Malononitrile - H₂O.¹H NMR: Missing ketone protons; distinct alkene singlet (~7.5-8.0 ppm). | Knoevenagel Condensate | The ketone/enamine failed to attack the intermediate. Often due to steric hindrance on the ketone or weak catalyst basicity. |

| Product is white/pale yellow but mass is incorrect. | MS: [M+H] = Target Mass + 2.¹H NMR: Signal at ~4.0-5.0 ppm (CH) instead of aromatic region; NH signal is broader/shifted. | 1,4-Dihydropyridine (1,4-DHP) | Incomplete Aromatization. The ring closed but failed to oxidize to the pyridine system. |

| IR Spectrum Shift (CN peak missing). | MS: [M+H] = Target Mass + 18.IR: Disappearance of sharp CN stretch (~2200 cm⁻¹); appearance of broad Amide C=O (~1650-1690 cm⁻¹). | Amide (Hydrolysis Product) | Nitrile Hydrolysis. Reaction temperature too high or pH too extreme in the presence of water. |

| Complex Mixture (Multiple Spots). | NMR: Multiple sets of aromatic peaks.MS: Matches target mass. | Regioisomers | Use of unsymmetrical ketones (e.g., 2-butanone) without controlling regioselectivity. |

Troubleshooting Protocols (Step-by-Step)

Issue A: The "Hydrogenated" Impurity (1,4-DHP Persistence)

Context: The formation of the pyridine ring requires the loss of two hydrogen atoms (oxidation) from the 1,4-dihydropyridine intermediate. This step is often assumed to be spontaneous but is actually the rate-limiting step in many MCRs.

Corrective Protocol:

-

Check Oxygen Availability: If running in a sealed tube or under N₂/Ar, stop. This final step requires an oxidant. Open the vessel to air or bubble air through the solvent.

-

Catalytic Oxidation:

-

Add a mild oxidant if the reaction stalls. Iodine (10 mol%) or Cu(II) salts are highly effective at driving the DHP

Pyridine conversion.

-

-

Solvent Switch: Switch from ethanol to a solvent capable of higher temperatures (e.g., DMF or acetic acid) to promote thermal auto-oxidation, though this increases workup difficulty.

Issue B: The "Yellow Wall" (Knoevenagel Stalling)

Context: The aldehyde reacts with malononitrile immediately to form a yellow precipitate. If the ketone enolate is not generated quickly enough, this yellow solid crashes out and stops the reaction.

Corrective Protocol:

-

Sequential Addition (The "2+2" Strategy):

-

Increase Basicity: If using a neutral catalyst (e.g., nanoparticles), spike the reaction with Piperidine (5 mol%) or Et₃N . The formation of the enamine requires base catalysis.

Issue C: Nitrile Hydrolysis (Amide Formation)

Context: The cyano group (-CN) at position 3 is electron-deficient and susceptible to hydration, converting it to a primary amide (-CONH₂).

Corrective Protocol:

-

Temperature Control: Do not exceed 80°C if using aqueous ethanol.

-

pH Management: Avoid strong mineral acids (HCl/H₂SO₄). If an acid catalyst is required, use Lewis acids (e.g., ZnCl₂) or weak organic acids (Acetic Acid).

-

Water Scavenging: If the problem persists, switch to anhydrous ethanol and use molecular sieves or a Dean-Stark trap (if refluxing in toluene) to remove the water generated by the condensation itself.

Validated Synthetic Procedure (Baseline)

Use this protocol as a control to validate your reagents before attempting complex substrates.

Reagents:

-

Acetophenone (1.0 mmol)[2]

-

Malononitrile (1.0 mmol)

-

Ammonium Acetate (1.5 mmol)

-

Solvent: Ethanol (5 mL)

-

Catalyst: Piperidine (2 drops) or Et₃N (0.5 mmol)

Workflow:

-

Dissolution: Combine all reagents in a round-bottom flask.

-

Reflux: Heat to reflux (78°C) with vigorous stirring.

-

Checkpoint: The solution should turn yellow/orange initially (Knoevenagel formation) and then darken/change as the pyridine forms.

-

-

Monitoring: TLC (Hexane:EtOAc 7:3). Look for a highly fluorescent spot (Pyridine products are often fluorescent under UV 254/365).

-

Workup: Cool to Room Temperature. The product often precipitates.

-

If solid forms: Filter and wash with cold ethanol.

-

If no solid: Pour into crushed ice (20g). The solid should precipitate.

-

-

Purification: Recrystallization from hot Ethanol/DMF mixture.

Frequently Asked Questions (FAQ)

Q: Can I use aliphatic aldehydes? A: Yes, but they are prone to Aldol condensation (self-reaction) side pathways. To mitigate this, use the "Sequential Addition" protocol described in Issue B, adding the aliphatic aldehyde last and slowly.

Q: Why is my yield low when using ortho-substituted benzaldehydes? A: Steric hindrance at the ortho position blocks the initial Knoevenagel condensation or the subsequent Michael attack. Increase reaction time (up to 24h) and consider using microwave irradiation (120°C, 10-20 min) to overcome the energy barrier.

Q: How do I separate the 1,4-DHP byproduct from the final pyridine? A: They are difficult to separate by column chromatography due to similar polarities. The best approach is chemical separation : treat the crude mixture with an oxidant (e.g., DDQ or NaNO₂/Acetic Acid) to force the remaining DHP to convert to the desired Pyridine, then purify.

References

-

Mechanism of Multicomponent Pyridine Synthesis

-

Catalytic Approaches & Nanoparticles

-

Knoevenagel Condensation Kinetics

-

Nitrile Hydrolysis Pathways

-

Solvent-Free Protocols

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. scielo.br [scielo.br]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 8. thebges.edu.in [thebges.edu.in]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

- 11. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. researchgate.net [researchgate.net]

Technical Support Center: Purification of 2-(Dibutylamino)pyridine-3-carbonitrile by Column Chromatography

This technical support center is a dedicated resource for researchers, scientists, and professionals in drug development engaged in the purification of 2-(Dibutylamino)pyridine-3-carbonitrile. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during column chromatography, providing both practical solutions and the underlying scientific rationale to empower your experimental success.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues in a question-and-answer format, offering in-depth explanations and actionable solutions to overcome common obstacles in the purification of 2-(Dibutylamino)pyridine-3-carbonitrile.

Issue 1: Significant Peak Tailing in Chromatographic Analysis

Q: My chromatographic peaks for 2-(Dibutylamino)pyridine-3-carbonitrile are showing significant tailing. What is the cause and how can I achieve more symmetrical peaks?

A: Peak tailing is a prevalent issue when purifying basic compounds like pyridine derivatives on standard silica gel.[1][2] The root cause lies in the strong interaction between the basic nitrogen atom of the pyridine ring and the acidic residual silanol groups on the silica surface.[1] This interaction leads to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a "tailing" effect on the elution peak.

Solutions to Mitigate Peak Tailing:

-

Mobile Phase Modification with a Basic Additive: The most effective and common solution is to add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase.[2] A typical concentration of 0.5-1% (v/v) is sufficient to neutralize the acidic silanol sites, thus preventing the strong interaction with your basic analyte and promoting a more uniform elution.[2]

-

Choice of Stationary Phase: If peak tailing persists, consider using a different stationary phase. Deactivated or end-capped silica gel has fewer accessible acidic silanol groups. Alternatively, for more challenging separations, alumina (basic or neutral) can be an effective substitute for silica gel.

-

Column Load Optimization: Overloading the column can exacerbate peak tailing.[1] Ensure that the amount of crude material applied to the column is appropriate for its size. A general guideline is to use a sample-to-silica ratio of 1:30 to 1:100 by weight.

Issue 2: Co-elution of Impurities with the Target Compound

Q: I am struggling to separate 2-(Dibutylamino)pyridine-3-carbonitrile from a closely eluting impurity. How can I improve the resolution?

A: Achieving good resolution between compounds with similar polarities can be challenging. A systematic approach to optimizing your chromatographic conditions is key.

Strategies for Enhancing Separation:

-

Fine-tuning the Mobile Phase Polarity: The initial step is to meticulously optimize the solvent system using Thin Layer Chromatography (TLC).[2] Aim for an Rf value of 0.2-0.4 for your target compound to ensure it spends sufficient time interacting with the stationary phase, allowing for better separation from impurities.[2] Test various solvent combinations of differing polarities. For normal-phase chromatography, common solvent systems include mixtures of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate, dichloromethane, or acetone.[3][4]

-

Employing Gradient Elution: If a single isocratic solvent system fails to provide adequate separation, a gradient elution can be highly effective.[2] Start with a less polar mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities on the column.

-

Exploring Different Stationary Phases: If optimizing the mobile phase is insufficient, switching the stationary phase can provide a different separation selectivity.[1] If you are using silica gel, consider trying alumina or a bonded-phase silica gel (e.g., diol or cyano) which can offer different interaction mechanisms.

Issue 3: Low Recovery of the Purified Compound

Q: After column chromatography, the yield of my purified 2-(Dibutylamino)pyridine-3-carbonitrile is significantly lower than expected. What are the potential causes and solutions?

A: Low recovery can stem from several factors, including irreversible adsorption onto the stationary phase, degradation of the compound during purification, or incomplete elution.

Troubleshooting Low Compound Recovery:

-

Assessing Compound Stability on Silica Gel: Before performing column chromatography, it is crucial to assess the stability of your compound on the stationary phase. This can be done using a 2D TLC experiment.[5] Spot your crude mixture on a TLC plate, run the plate in a suitable solvent system, then dry the plate and run it again in the same solvent system at a 90-degree rotation. If new spots appear or the original spot streaks, it indicates that your compound may be degrading on the silica.[5] In such cases, using a less acidic stationary phase like deactivated silica or alumina is recommended.[1]

-

Ensuring Complete Elution: Your compound might be strongly adsorbed to the column and not fully eluting with the chosen solvent system. After your main product fractions have been collected, try flushing the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to see if any remaining compound elutes.

-

Proper Fraction Collection and Analysis: Ensure that you are collecting a sufficient number of fractions and that your method for detecting the compound in the fractions (e.g., TLC, UV-Vis) is sensitive enough. It's possible that the compound is eluting over a broader range of fractions than anticipated.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a mobile phase for the purification of 2-(Dibutylamino)pyridine-3-carbonitrile on a silica gel column?

A1: A good starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent and a moderately polar solvent.[3][4] Begin by screening solvent systems like hexane/ethyl acetate or hexane/dichloromethane using TLC.[3] The dibutylamino and nitrile groups contribute to the polarity of the molecule. A starting ratio of 80:20 or 70:30 hexane:ethyl acetate is often a reasonable initial guess. Adjust the ratio to achieve an Rf value for your target compound between 0.2 and 0.4 for optimal separation on a column.[2]

Q2: Should I consider reversed-phase chromatography for purifying 2-(Dibutylamino)pyridine-3-carbonitrile?

A2: Reversed-phase chromatography can be a powerful alternative, especially if you are struggling with normal-phase separation or if your compound has good solubility in polar solvents.[6] In reversed-phase chromatography, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (such as a mixture of water and acetonitrile or methanol).[6][7] This technique separates compounds based on their hydrophobicity. Given the presence of the butyl chains, your compound may have sufficient hydrophobicity for good retention and separation on a reversed-phase column.

Q3: How can I prepare my sample for loading onto the chromatography column?

A3: There are two primary methods for loading your sample onto the column:

-

Wet Loading: Dissolve your crude material in a minimal amount of the initial mobile phase solvent. Once fully dissolved, use a pipette to carefully apply the solution to the top of the column bed.

-

Dry Loading: If your compound has poor solubility in the mobile phase, dry loading is preferred. Dissolve your crude material in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent to dryness. The resulting free-flowing powder can then be carefully added to the top of the column. This method often leads to better band sharpness and improved separation.

Q4: My compound appears to be unstable and is degrading during the purification process. What steps can I take to minimize this?

A4: Compound degradation on a chromatography column is a significant concern, especially for sensitive molecules.[5] The α-aminonitrile functional group can be susceptible to hydrolysis.[8]

-

Minimize Contact Time: Work efficiently to minimize the time your compound spends on the column.

-

Use Deactivated Stationary Phases: As mentioned earlier, using deactivated silica gel or alumina can reduce degradation caused by acidic sites.

-

Avoid Harsh Solvents: Ensure that your chosen solvents are of high purity and are not reactive with your compound.

-

Work at Lower Temperatures: If your compound is thermally labile, consider performing the chromatography in a cold room.

Experimental Protocol: Column Chromatography of 2-(Dibutylamino)pyridine-3-carbonitrile

This protocol provides a general framework for the purification of 2-(Dibutylamino)pyridine-3-carbonitrile. It should be adapted based on the specific impurity profile of your crude material, as determined by preliminary TLC analysis.

1. Preparation of the Mobile Phase and Stationary Phase:

-

Based on TLC analysis, prepare an appropriate mobile phase. For this example, we will assume an optimized solvent system of 80:20 (v/v) Hexane:Ethyl Acetate with 0.5% Triethylamine.

-

Prepare a slurry of silica gel in the mobile phase.

2. Packing the Column:

-

Secure a glass chromatography column vertically.

-

Add a small plug of cotton or glass wool to the bottom of the column.

-

Add a layer of sand.

-

Pour the silica gel slurry into the column.

-

Gently tap the column to ensure even packing and remove any air bubbles.

-

Allow the excess solvent to drain until it is level with the top of the silica bed.

-

Add another layer of sand on top of the silica gel.

3. Sample Loading:

-

Choose either wet or dry loading as described in the FAQs.

-

Carefully apply the sample to the top layer of sand.

4. Elution and Fraction Collection:

-

Carefully add the mobile phase to the column.

-

Apply gentle pressure (if necessary) to begin the elution.

-

Collect fractions in an ordered array of test tubes or vials.

-

Continuously monitor the elution process using TLC to identify which fractions contain your purified compound.

5. Post-Chromatography Work-up:

-

Combine the pure fractions containing 2-(Dibutylamino)pyridine-3-carbonitrile.

-

Remove the solvent using a rotary evaporator to obtain the purified product.

-

Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Visualizing the Workflow

Troubleshooting Workflow for Column Chromatography

Caption: A workflow for troubleshooting common chromatography issues.

Experimental Protocol Workflow

Caption: A step-by-step workflow for column chromatography.

References

-

alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Industry news. 2024 May 10. Available from: [Link].

-

Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. 2025 June 06. Available from: [Link].

-

Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. 2024 November 20. Available from: [Link].

-

Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. 2025 June 18. Available from: [Link].

-

Welch Materials. Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. 2024 November 25. Available from: [Link].

-

University of Rochester. Troubleshooting Flash Column Chromatography. Available from: [Link].

-

Lee YC. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available from: [Link].

-

Chromatography Forum. Method for pyridine amine derivative. 2015 July 20. Available from: [Link].

-

ResearchGate. Synthesis of 2-(butylamino)pyridine-3,4-dicarbonitriles 2. Available from: [Link].

-

American Journal of Heterocyclic Chemistry. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. 2021 July 09. Available from: [Link].

-

Science Publishing Group. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. 2021 July 01. Available from: [Link].

-

Semantic Scholar. Dual-State Emission of 2-(Butylamino)Cinchomeronic Dinitrile Derivatives. 2022 October 22. Available from: [Link].

-

International Journal of Molecular Sciences. Synthesis and Characterization of Conjugated Pyridine-(N-diphenylamino) Acrylonitrile Derivatives: Photophysical Properties. 2012 April 01. Available from: [Link].

-

PMC. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. 2021 March 27. Available from: [Link].

-

SciSpace. Synthesis and reactions of 2,6-bis[3-oxo-3-propanenitrile-2-(N,N-dimethylamino)methylene]pyridine. Available from: [Link].

-

MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. 2020 November 10. Available from: [Link].

-

SIELC. Separation of 3-Aminopyridine-2-butyronitrile on Newcrom R1 HPLC column. 2018 February 16. Available from: [Link].

-

MDPI. Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. 2026 January 14. Available from: [Link].

-

Neliti. INFLUENCE OF CHROMATOGRAPHY CONDITIONS ON THE RETENTION OF SOME ISOQUINOLINE AND PYRIMIDINONE DERIVATIVES. 2023 April 10. Available from: [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]

- 4. chromtech.com [chromtech.com]

- 5. Chromatography [chem.rochester.edu]

- 6. waters.com [waters.com]

- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Optimizing temperature and reaction time for aminopyridine synthesis

Welcome to the Aminopyridine Synthesis Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. Below is a comprehensive troubleshooting and optimization guide designed to assist you in navigating the kinetic and thermodynamic challenges of aminopyridine synthesis.

Part 1: Strategic Overview & Method Selection

Optimizing temperature and reaction time for aminopyridines is not a linear process; it is a trade-off between regioselectivity (C2 vs. C4), catalyst longevity (in Pd-coupling), and thermal safety (in Chichibabin).

Use the decision matrix below to confirm you are applying the correct thermal strategy for your specific substrate.

Figure 1: Method Selection Matrix based on substrate availability and thermal constraints.

Part 2: Technical Support Modules (Troubleshooting & FAQs)

Module A: The Chichibabin Reaction (Direct Amination)

Context: Reaction of pyridine with sodium amide (

Q1: My reaction mixture turned into a black viscous tar, and the yield is <20%. What happened?

-

Diagnosis: Thermal Polymerization.

-

Root Cause: The Chichibabin reaction proceeds via a Meisenheimer adduct.[1] At temperatures

(common in xylene reflux), the intermediate -

Solution:

-

Lower Temperature: Switch from xylene (bp 140°C) to toluene (bp 110°C) or use the NaH/LiI composite method which operates at 65–85°C [1].

-

Inert Atmosphere: Oxygen accelerates tar formation. Ensure a rigorous

or Ar sparge.

-

Q2: I am using a sealed tube to prevent ammonia loss, but the pressure is spiking dangerously.

-

Safety Critical: The Chichibabin reaction generates hydrogen gas (

) as a byproduct during the aromatization step. -

Correction: Do not run large-scale Chichibabin reactions in sealed vessels without pressure relief. For every mole of product, you generate one mole of

. Use an open system with a reflux condenser and an ammonia scrubber, or an autoclave rated for high pressure if using liquid ammonia [2].

Module B: Buchwald-Hartwig Amination (Pd-Catalyzed)

Context: Coupling halopyridines with amines using Pd catalysts.[2] Primary Issue: Catalyst deactivation vs. Reaction Rate.

Q3: The reaction starts fast but stalls at 60% conversion after 4 hours. Adding more heat doesn't help.

-

Diagnosis: Catalyst Deactivation (Pd Black precipitation).

-

Root Cause: You likely exceeded the thermal stability of your ligand. While higher temperatures (

) increase the rate of oxidative addition, they accelerate ligand dissociation. Once the ligand falls off, Pd(0) aggregates into inactive Pd black. -

Solution:

-

Step-Down Protocol: Initiate at 80°C. If conversion stalls, add a second small portion of catalyst/ligand rather than increasing temp.

-

Ligand Switch: If you must heat

(for unreactive chloropyridines), switch to thermally robust ligands like BrettPhos or XPhos (G3/G4 precatalysts) rather than BINAP [3].

-

Q4: I am seeing significant hydrodehalogenation (reduction of the C-Cl bond) instead of amination.

-

Diagnosis:

-Hydride Elimination / Solvent interference. -

Root Cause: Often caused by excessive heating in alcoholic solvents or using primary amines that serve as hydride sources at high temperatures.

-

Solution: Reduce temperature to 60-80°C and switch to non-protic solvents like 1,4-Dioxane or Toluene .

Module C: Nucleophilic Aromatic Substitution ( )

Context: Reacting chloropyridines with amines/ammonia. Primary Issue: Kinetics and Pressure.

Q5: I am trying to synthesize 4-aminopyridine from 4-chloropyridine using aqueous ammonia, but the reaction is extremely slow at reflux.

-

Diagnosis: Insufficient Activation Energy / Ammonia volatility.

-

Root Cause: 4-chloropyridine is deactivated compared to 2-chloropyridine. At open reflux (~100°C for water), ammonia gas escapes the solution, lowering the effective concentration of the nucleophile.

-

Solution:

-

Autoclave (High Pressure): Run the reaction at 130–150°C in a sealed autoclave. This keeps ammonia in the liquid phase and overcomes the activation barrier [4].

-

Solvent Switch: Use a high-boiling polar aprotic solvent (DMSO or NMP) to increase the reaction rate via better solvation of the intermediate, allowing operation at 120°C at atmospheric pressure (if using amine salts).

-

Part 3: Standardized Optimization Protocols

Protocol A: Low-Temp Chichibabin (NaH/LiI Method)

Best for: 2-aminopyridine synthesis with minimal tar.

-

Setup: Dry Schlenk flask,

atmosphere. -

Reagents: Pyridine (1.0 equiv), NaH (3.0 equiv), LiI (2.0 equiv). Note: LiI acts as a soluble Lewis acid to activate the hydride.

-

Solvent: Anhydrous THF (0.5 M concentration).

-

Addition: Add amine nucleophile (if substituting) or allow NaH to act as the amide source.

-

Thermal Cycle:

-

Heat to 65°C (oil bath).

-

Time: Stir for 18 hours.

-

Observation: If using sealed tube (small scale only <1g), monitor for H2 pressure.

-

-

Quench: Cool to 0°C. Dilute with

. Slowly add water (Caution: Exothermic H2 release). -

Data Check: Expect yields >90% for 2-amino products, significantly higher than the 50% typical of high-temp NaNH2 methods [1].

Protocol B: Buchwald-Hartwig Optimization Loop

Best for: Complex aminopyridines with sensitive functional groups.

-

Screening Phase (Small Scale):

-

Temp: Run parallel reactions at 80°C and 100°C.

-

Time: Check LCMS at 1h, 4h, and 16h.

-

-

Base Selection: Use NaOtBu (Standard) or

(if ester/cyano groups are present). -

Catalyst: Pd-G3-XPhos (2 mol%).[3]

-

Solvent: 1,4-Dioxane.[4]

-

Optimization Logic:

-

If <50% conversion at 16h: Increase Temp to 110°C.

-

If Pd Black forms: Decrease Temp to 80°C, increase catalyst loading to 4 mol%.

-

Part 4: Comparative Data Summary

| Variable | Chichibabin (Classic) | Chichibabin (NaH/LiI) | Buchwald-Hartwig | |

| Temp Range | 140–160°C | 65–85°C | 80–110°C | 120–180°C |

| Reaction Time | 4–6 Hours | 7–18 Hours | 12–24 Hours | 6–12 Hours |

| Key Risk | Polymerization (Tar) | H2 Pressure | Catalyst Death | High Pressure |

| Atom Economy | High | Medium (Additives) | Low (Ligands/Base) | High |

| Selectivity | C2 Dominant | C2 Dominant | Ligand Controlled | C2 > C4 >> C3 |

References

-

Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. ResearchGate/Organic Syntheses. [Link]

-

Chichibabin Reaction Mechanism and Safety. Wikipedia / Scientific Update. [Link]

- Synthesis of 4-Aminopyridine: Process Safety and Industrial Methods.

Sources

Mitigating tailing in silica gel chromatography of basic pyridines

Technical Support Center: Chromatography of Basic Pyridines

A Guide to Mitigating Peak Tailing on Silica Gel

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the purification of basic pyridine compounds using silica gel chromatography. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental choices.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the chromatography of basic pyridines.

Q1: Why do my pyridine compounds show severe peak tailing on a silica gel column?

Peak tailing for basic compounds like pyridines is primarily caused by strong secondary interactions between the basic nitrogen atom of your analyte and acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This interaction is a form of acid-base chemistry where the lone pair of electrons on the pyridine's nitrogen binds strongly to the acidic protons of the silanol groups, causing a portion of the analyte molecules to lag behind the main band, resulting in an asymmetrical, tailing peak.[3][4]

Q2: What is the quickest way to fix peak tailing for my basic pyridine?

The most common and often quickest solution is to add a small amount of a basic modifier, such as triethylamine (TEA), to your mobile phase (eluent).[5][6] Typically, adding 0.1-2% TEA to the eluent will significantly improve peak shape by neutralizing the active silanol sites.[5]

Q3: How much triethylamine (TEA) should I add to my mobile phase?

A general starting point is 1% (v/v) TEA in your eluent system (e.g., Ethyl Acetate/Hexanes).[5] You can optimize this concentration. For flash chromatography, concentrations between 1-3% are common.[5] For HPLC, much lower concentrations, often around 0.01 M to 0.1% (v/v), are used.[4] It's always best to first test the optimal concentration on a TLC plate.

Q4: Are there alternatives to triethylamine (TEA)?

Yes. If TEA is not suitable for your application (e.g., due to its boiling point or reactivity with your compound), other basic modifiers can be used. Common alternatives include:

-

Ammonia: Often used as a solution in methanol (e.g., 2M NH3 in MeOH) or as aqueous ammonium hydroxide added to the polar component of the mobile phase.[7]

-

Diisopropylethylamine (DIPEA): A bulkier, non-nucleophilic base that can also be effective.

-

Pyridine: In some cases, adding a small amount of pyridine itself to the eluent can saturate the silanol sites and improve the chromatography of a more valuable pyridine derivative.

In-Depth Troubleshooting Guide

Problem: Severe Peak Tailing of a Basic Pyridine Compound

This section provides a systematic approach to diagnosing and solving peak tailing.

The fundamental issue lies in the chemistry of the silica gel surface. Standard silica gel is covered with silanol groups (Si-OH), which are acidic.[4] Pyridine and its derivatives are basic due to the lone pair of electrons on the nitrogen atom, which is not part of the aromatic system.[8] The pKa of the conjugate acid of pyridine (pyridinium) is approximately 5.25.[8][9][10]

This creates a strong acid-base interaction that acts as a secondary retention mechanism, slowing down the elution of the pyridine molecules and causing the characteristic tailing.[1][3] Metal impurities often found in older, Type A silica can also increase the acidity of these silanol groups, worsening the problem.[3][11]

Diagram: Mechanism of Pyridine Tailing on Silica Gel

Caption: Strong interaction between basic pyridine and acidic silanols.

We can address this problem by modifying the mobile phase, choosing a different stationary phase, or considering alternative techniques.

Solution A: Mobile Phase Modification (Primary Approach)

This is the most common, cost-effective, and immediate solution. The strategy is to add a "sacrificial" base to the eluent that will compete with your pyridine analyte for the acidic silanol sites.[12][13] This base effectively "passivates" or "masks" the silica surface.

Diagram: How a Basic Modifier Mitigates Tailing

Caption: A basic modifier masks silanol sites, enabling symmetrical elution.

Recommended Mobile Phase Modifiers

| Modifier | Typical Concentration (Flash) | Common Eluent System | Notes |

| Triethylamine (TEA) | 0.5 - 3% (v/v) | Hexanes/Ethyl Acetate, DCM/Methanol | Most common choice. Volatile and easily removed under vacuum.[5][6] |

| Ammonium Hydroxide | 1 - 2% of aq. solution | DCM/Methanol | Add to the polar solvent (Methanol). Effective but introduces water.[7] |

| Ammonia in Methanol | Use 2M NH3/MeOH as polar solvent | DCM/Methanol | A convenient, anhydrous alternative to aqueous ammonia.[7] |

| Pyridine | 0.1 - 1% (v/v) | Hexanes/Ethyl Acetate | Useful if TEA might react with your compound. |

Experimental Protocol: Preparing a TEA-Modified Mobile Phase

-

Determine Base Eluent System: First, determine an appropriate solvent system for your compound using standard TLC plates (e.g., 70:30 Hexanes:Ethyl Acetate). Aim for an Rf value of ~0.3.

-

Prepare Test Solutions: Prepare small volumes of your chosen eluent with varying concentrations of TEA (e.g., 0.5%, 1.0%, 2.0%).

-

TLC Analysis: Spot your crude material on a TLC plate and develop it in the TEA-modified eluent. Observe the spot shape. You should see a significant reduction in streaking/tailing compared to the unmodified eluent.

-

Column Preparation: Prepare the bulk mobile phase with the optimal TEA concentration determined from your TLC analysis.

-

Run Column: Equilibrate your silica gel column with the TEA-modified mobile phase before loading your sample. Run the chromatography as usual. The basic pyridine should now elute with a much-improved peak shape.

Solution B: Stationary Phase Selection

If mobile phase modification is insufficient or undesirable, the choice of stationary phase is the next critical factor.

-

Type B vs. Type A Silica: Modern chromatography columns almost exclusively use high-purity "Type B" silica.[14][15] Older "Type A" silica has a higher metal content, which increases silanol acidity and worsens tailing.[11][16] Always ensure you are using a modern, high-purity (Type B) silica gel for the separation of basic compounds.

-

End-Capped Silica: Some silica gels are "end-capped," where the residual silanol groups are chemically reacted with a small silylating agent to make them less polar and non-acidic.[1][17] This can significantly reduce tailing for basic compounds.

-

Alternative Stationary Phases: For very sensitive or challenging basic compounds, moving away from silica may be necessary.

-

Alumina (Neutral or Basic): An excellent alternative for purifying amines.[5][18] It lacks the acidic silanol groups of silica.

-

Amine-Functionalized Silica: This is silica gel that has been chemically modified to have a basic surface, which is ideal for preventing the degradation of acid-sensitive compounds.[5]

-

Solution C: Other Experimental Considerations

-

Avoid Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion, including tailing.[19] If you observe tailing even with a modified mobile phase, try reducing the sample load.

-

Use of Protecting Groups: For particularly valuable or sensitive pyridines, temporarily protecting the basic nitrogen with a group like tert-butoxycarbonyl (Boc) can be a viable strategy.[5] The protected compound will behave like a neutral molecule and will not interact with silanol groups. The protecting group can be removed after purification.

Summary of Key Parameters

| Parameter | pKa (Conjugate Acid) | Notes |

| Pyridine | ~5.23[20] | The benchmark for basicity. |

| 2-Methylpyridine | ~6.20[20] | Alkyl groups are electron-donating, increasing basicity. |

| 4-Methylpyridine | ~6.08[20] | Increased basicity compared to pyridine. |

| 2-Benzylpyridine | ~5.13[20] | Similar basicity to pyridine. |

| Quinoline | ~4.90[20] | Fused benzene ring is electron-withdrawing, reducing basicity. |

Note: Higher pKa values indicate a stronger base.

References

- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?

- Phenomenex. Overcoming peak tailing of basic analytes in silica type a stationary phases in RP.

- Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC.

- Waters. (2020, March 18). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?

- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.

- ASKkPrime LLC. (2024, August 16). Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes.

- PubMed. (2004, September 15). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid.

- Element Lab Solutions. Peak Tailing in HPLC.

- ACE HPLC Columns. Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems.

- Chromatography Forum. (2005, January 23). Silica type.

- ResearchGate. (2025, August 10). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid | Request PDF.

- uHPLCs. The little secrets of silica gel in liquid chromatography columns.

- Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?

- Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.

- Wikipedia. Pyridine.

- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?

- Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.

- Benchchem. Technical Support Center: Column Chromatography of Alpha-Aminoketones.

- ChemicalBook. Pyridine CAS#: 110-86-1.

- Reddit. (2024, June 27). Why pyridine is acidic?

- PubChem - NIH. Pyridine | C5H5N | CID 1049.

- Chromatography Forum. (2009, January 28). Base Deactivated silica??

- News-Medical. (2019, February 1). Choosing a Stationary Phase Surface for HILIC.

- Phenomenex. Tip on Peak Tailing of Basic Analytes.

- Gongyi Filter. (2024, July 4). The difference between type A and B silica gel.

- MZ-Analysentechnik. Silica Columns - Filling Materials - Chromatography.

- University of Rochester. Chromatography: The Solid Phase.

- The Curious Wavefunction. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography.

- ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography?

- Reddit. (2023, April 11). Flash Column Chromatography with Ammonia: Your experiences please!

- ResearchGate. (2025, August 9). Silica Passivation Efficiency Monitored By a Surface-Bound Fluorescent Dye.

- Sorbtech. (2022, December 28). Silica Gel Bonded Phase (Functionalized).

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. elementlabsolutions.com [elementlabsolutions.com]

- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 4. hplc.eu [hplc.eu]

- 5. benchchem.com [benchchem.com]

- 6. chemtips.wordpress.com [chemtips.wordpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyridine - Wikipedia [en.wikipedia.org]

- 9. Pyridine CAS#: 110-86-1 [m.chemicalbook.com]

- 10. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. The little secrets of silica gel in liquid chromatography columns_ [uhplcslab.com]

- 12. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]

- 13. pharmagrowthhub.com [pharmagrowthhub.com]

- 14. Silica type - Chromatography Forum [chromforum.org]

- 15. mz-at.de [mz-at.de]

- 16. news-medical.net [news-medical.net]

- 17. sorbtech.com [sorbtech.com]

- 18. Chromatography [chem.rochester.edu]

- 19. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]

- 20. alfa-chemistry.com [alfa-chemistry.com]

Validation & Comparative

Comparison of different synthetic routes to 2-aminopyridine-3-carbonitriles

Executive Summary

The 2-aminopyridine-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous IKK-β inhibitors, antimicrobial agents, and adenosine receptor antagonists.[1] While classical Knoevenagel-Michael cyclization routes remain valid, recent advancements in nanocatalysis and microwave-assisted organic synthesis (MAOS) have revolutionized production efficiency.

This guide objectively compares three distinct synthetic methodologies: Classical Solvothermal , Magnetic Nanocatalysis , and Microwave-Assisted Synthesis . Our analysis indicates that while classical methods offer low barriers to entry, Magnetic Nanocatalysis (Method B) provides the optimal balance of yield, purity, and environmental sustainability (E-factor) for scale-up scenarios.

Part 1: Strategic Importance & Bioactivity

Before detailing the synthesis, it is critical to understand the downstream application. The 2-amino-3-cyanopyridine core is not merely a precursor; it is a functional motif capable of diverse non-covalent interactions (hydrogen bonding via the amino group, π-stacking via the pyridine ring).

Key Therapeutic Targets:

-

Kinase Inhibition: IKK-β inhibitors for anti-inflammatory pathways.

-

Neurology: A2A adenosine receptor antagonists.[1]

-

Infectious Disease: HIV-1 integrase inhibitors and broad-spectrum antimicrobials.

Part 2: Mechanistic Deep Dive

Regardless of the energy source (heat vs. microwave) or catalyst, the formation of 2-aminopyridine-3-carbonitriles generally proceeds via a One-Pot Four-Component Reaction (4-CR). Understanding this pathway is essential for troubleshooting low yields.

The Pathway: Knoevenagel-Michael-Cyclization

The reaction typically involves:

-

Aldehyde (1) + Malononitrile (2)

Arylidenemalononitrile (Intermediate A) . -

Ketone (3) + Ammonium Acetate (4)

Enamine (Intermediate B) . -

Michael Addition: Intermediate A + Intermediate B.

-

Cyclization & Aromatization: Formation of the pyridine ring.

Figure 1: The convergent mechanistic pathway for the one-pot synthesis of 2-aminopyridine-3-carbonitriles. Note the critical convergence of the Knoevenagel and Enamine intermediates.

Part 3: Comparative Analysis of Synthetic Routes